![molecular formula C8H16ClNO B13455019 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Ethyl-2-oxabicyclo[211]hexan-4-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure This compound is characterized by its oxabicyclohexane core, which is a bicyclic system containing an oxygen atom
Vorbereitungsmethoden
The synthesis of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which is used to form the bicyclic structure. This reaction is often carried out under specific conditions, such as the presence of a photoinitiator and UV light . The resulting intermediate can then be further derivatized to introduce the ethyl and methanamine groups.
Industrial production methods may involve scaling up the photochemical reactions and optimizing the reaction conditions to ensure high yield and purity. This can include controlling the temperature, light intensity, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives of the bicyclic structure.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce any oxidized functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure .
Wissenschaftliche Forschungsanwendungen
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand in binding studies.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its unique structure may impart specific biological activities that are useful in drug design.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The presence of the methanamine group may also facilitate interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride: This compound has a similar bicyclic structure but differs in the position of the substituents.
1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride: This compound contains a fluoromethyl group instead of an ethyl group, which can affect its chemical properties and reactivity.
2-oxabicyclo[2.1.1]hexan-4-ylmethanamine: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. Its structure allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8-3-7(4-8,5-9)6-10-8;/h2-6,9H2,1H3;1H |
InChI-Schlüssel |
ZJRBCYLBKPLCLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CC(C1)(CO2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




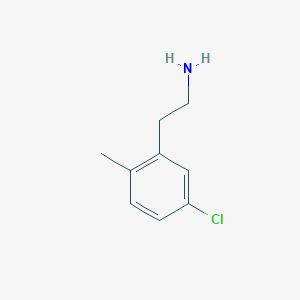
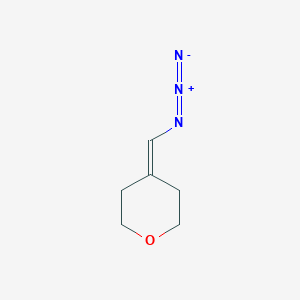
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
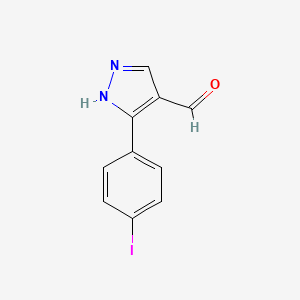
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
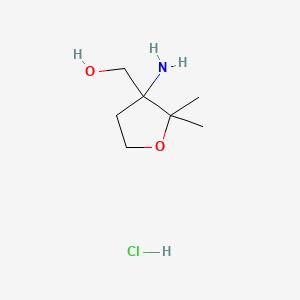
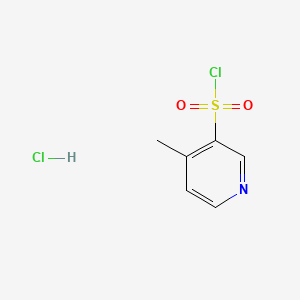
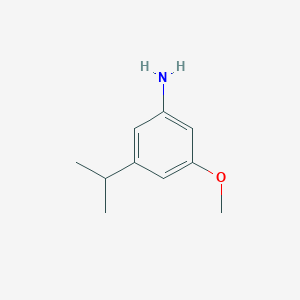
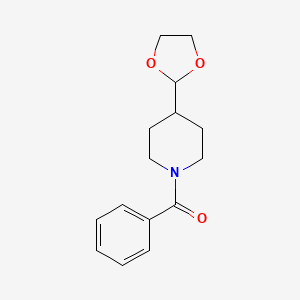
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)

